3-Benzyl-1,2-oxathiolane 2,2-dioxide

Catalog No.
S1905560
CAS No.
75732-43-3
M.F
C10H12O3S
M. Wt
212.27 g/mol
Availability
In Stock
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3-Benzyl-1,2-oxathiolane 2,2-dioxide

CAS Number

75732-43-3

Product Name

3-Benzyl-1,2-oxathiolane 2,2-dioxide

IUPAC Name

3-benzyloxathiolane 2,2-dioxide

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

YMDYPJRCONIRKH-UHFFFAOYSA-N

SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2

Canonical SMILES

C1COS(=O)(=O)C1CC2=CC=CC=C2

3-Benzyl-1,2-oxathiolane 2,2-dioxide is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.265 g/mol . Its structure consists of a benzyl group attached to a 1,2-oxathiolane ring with two oxygen atoms bonded to the sulfur atom, forming a sulfone group .

The compound has a calculated density of 1.289 g/cm3 and a boiling point of 392.7°C at 760 mmHg . It is a solid at room temperature, although its melting point is not readily available in the provided search results.

Of 3-Benzyl-1,2-oxathiolane 2,2-dioxide are not detailed in the given search results, we can infer some potential reactions based on its structure:

  • Nucleophilic substitution: The sulfone group may undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the oxygen atoms.
  • Reduction: The sulfone group could potentially be reduced to a sulfoxide or sulfide under appropriate conditions.
  • Oxidation: The benzyl group might undergo oxidation reactions, particularly at the benzylic position.
  • Ring-opening reactions: The oxathiolane ring could potentially undergo ring-opening reactions under specific conditions.

While the search results do not explicitly mention applications for 3-Benzyl-1,2-oxathiolane 2,2-dioxide, its potential uses may include:

  • Chemical intermediate: It could serve as a building block in the synthesis of more complex molecules.
  • Research tool: The compound may be used in studies exploring the reactivity and properties of sulfone-containing heterocycles.
  • Pharmaceutical research: Given its unique structure, it might be investigated for potential biological activities in drug discovery programs.

  • Protein binding studies: Examining the compound's ability to interact with various proteins or enzymes.
  • Solvent interactions: Investigating its behavior in different solvents and how this affects its reactivity.
  • Metal complexation: Exploring its potential to form complexes with metal ions through its oxygen atoms.

Similar Compounds: Comparison and Uniqueness

3-Benzyl-1,2-oxathiolane 2,2-dioxide shares structural similarities with other sulfone-containing heterocycles. Some similar compounds include:

  • 1,2-Oxathiolane 2,2-dioxide (Propane sultone): This compound lacks the benzyl group and has a simpler structure .
  • 1,3-Propane sultone: An isomeric compound with a different ring structure .
  • Other benzyl-substituted heterocycles: Compounds with similar benzyl groups attached to different heterocyclic rings.

The uniqueness of 3-Benzyl-1,2-oxathiolane 2,2-dioxide lies in its specific combination of structural features:

  • The presence of both a sulfone group and an oxygen atom in the five-membered ring.
  • The benzyl substituent at the 3-position, which may confer distinct reactivity and physical properties.
  • The potential for multiple reaction sites, including the sulfone group, the ring oxygen, and the benzylic position.

These features collectively contribute to the compound's distinct chemical profile and potential applications in various fields of chemistry and biochemistry.

Traditional synthesis methodologies for 3-benzyl-1,2-oxathiolane 2,2-dioxide have historically relied on thioglycolic acid and its derivatives as fundamental building blocks. The preparation of thioglycolic acid itself represents a cornerstone of this synthetic approach, with several established methodologies documented in the literature [1] [2].

The industrial preparation of thioglycolic acid follows two principal pathways. The first involves the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in aqueous medium [2]. The second route utilizes the Bunte salt methodology, wherein sodium thiosulfate reacts with chloroacetic acid to form sodium thioglycolate sulfonothioate, which subsequently undergoes hydrolysis to yield thioglycolic acid [2]. This reaction sequence can be represented as: chloroacetic acid plus sodium thiosulfate yielding sodium thioglycolate sulfonothioate plus sodium chloride, followed by hydrolysis with water to produce thioglycolic acid plus sodium hydrogen sulfate [2].

Alternative synthetic approaches to thioglycolic acid have been developed for large-scale production. One particularly notable method involves the reaction of alpha-sodio-sodium acetate with elemental sulfur at temperatures between 100 to 250 degrees Celsius [1]. This process offers several advantages, including the use of elemental sulfur as an economical raw material and the avoidance of acidification and reduction steps required in traditional dithioglycolic acid methodologies [1]. The reaction is typically conducted in high-boiling solvents such as toluene or mineral oil with boiling points ranging from 277 to 312 degrees Celsius [1].

The derivatization of thioglycolic acid to form esters represents a crucial step in many synthetic pathways leading to oxathiolane formation. Methyl thioglycolate and other alkyl esters serve as activated forms of the carboxylic acid, facilitating subsequent ring-forming reactions [3] [4]. The esterification process typically employs alcohols under acidic conditions, with yields approaching 98 percent when optimized conditions are employed [4].

Novel Catalytic Approaches Using Sulfuryl Chloride

The development of sulfuryl chloride-mediated synthetic pathways represents a significant advancement in oxathiolane synthesis methodology. This approach leverages the unique reactivity of sulfuryl chloride to facilitate multiple bond-forming reactions in a single synthetic sequence [4] [5] [6].

The key innovation in this methodology involves the in situ generation of sulfenyl chloride intermediates through the reaction of thioglycolic acid derivatives with sulfuryl chloride [4]. This transformation proceeds through chlorination of the thiol group, generating a reactive sulfenyl chloride species that can subsequently participate in regioselective addition reactions with olefinic substrates [4] [5].

Continuous flow implementation of sulfuryl chloride-based reactions has been demonstrated to provide superior control over reaction parameters compared to batch processes [5] [6]. The continuous flow approach addresses several challenges associated with batch processing, including strong exothermic behavior, temperature and pressure sensitivity, and the evolution of hydrogen chloride and sulfur dioxide gases [5]. A two-module continuous flow system has been developed wherein thiol substrates are first premixed with sulfuryl chloride in module one, followed by combination with vinyl acetate streams in module two [5].

Optimization studies for continuous flow sulfuryl chloride reactions have revealed that residence time in the first module can be considerably reduced due to the formation of stable intermediates that act as thiol protecting groups [5]. This protection mechanism prevents undesired side reactions between thiol substrates and vinyl acetate, enabling higher yields of desired products [5]. Temperature control and heat removal from mixing zones represent critical parameters for maintaining system stability and achieving consistent yields [5].

The scalability of sulfuryl chloride-based continuous flow processes has been demonstrated through production runs generating approximately 260 grams of product with throughput rates of 141 grams per hour [5]. Overall yields consistently achieve 98 plus or minus 2 percent under optimized continuous flow conditions [5].

Regioselective 1,2-Insertion Mechanisms in Ring Formation

The regioselective 1,2-insertion of sulfenyl chloride species into olefinic bonds represents a fundamental mechanistic pathway in oxathiolane synthesis. This process involves the selective formation of carbon-sulfur bonds through controlled addition reactions that establish the required connectivity for subsequent ring closure [4] [7].

Mechanistic studies of 1,2-insertion reactions reveal that the regioselectivity is governed by electronic and steric factors inherent to both the sulfenyl chloride electrophile and the olefinic substrate [7]. For unsymmetrical alkenes, the site selectivity can be predicted using resonance forms and partial charge considerations, where polarized pi-ligands contain atoms with excess partial charge that coordinate with complementary atoms in metal-containing systems [8].

The vinyl acetate substrate represents an optimal coupling partner for sulfenyl chloride insertion reactions due to its electronic properties and steric accessibility [4]. The regioselective 1,2-insertion proceeds through initial coordination of the vinyl acetate to the sulfenyl chloride species, followed by nucleophilic attack at the less sterically hindered carbon center [4]. This selectivity is enhanced by the electron-withdrawing nature of the acetate substituent, which activates the olefinic bond toward electrophilic attack [8].

Computational studies of 1,2-insertion mechanisms have provided insights into the transition state geometries and energy barriers associated with these transformations [7]. The calculations indicate that steric interactions between substrate substituents and approaching electrophiles can significantly influence regioselectivity outcomes [7]. In systems where steric hindrance disfavors the electronically preferred regioisomer, alternative pathways leading to thermodynamically less favorable but kinetically accessible products become dominant [7].

The oxathiolane ring formation following 1,2-insertion involves intramolecular cyclization of the resulting thioester intermediate [4]. This cyclization step is facilitated by the presence of water, which promotes transesterification and unmasks the aldehyde functionality required for ring closure [4]. The cyclization typically occurs at elevated temperatures around 70 degrees Celsius and proceeds with high efficiency when properly controlled [4].

Optimization Strategies for Diastereomeric Control

Achieving selective control over diastereomeric outcomes in oxathiolane synthesis represents a critical challenge that has been addressed through several strategic approaches. The inherent lability of oxathiolane stereocenters necessitates careful consideration of reaction conditions and substrate design to achieve desired stereochemical outcomes [9] [10].

Chiral auxiliary approaches have emerged as powerful tools for directing stereochemical outcomes in oxathiolane formation. The use of lactic acid derivatives as chiral directing groups has been particularly successful, with both enantiomers of lactic acid providing access to complementary stereochemical outcomes [10] [11]. The mechanism involves acylation of oxathiolane intermediates with optically active lactic acid derivatives, followed by crystallization-induced resolution to achieve high diastereomeric ratios [10].

Temperature control represents a critical parameter in diastereomeric optimization strategies. Lower reaction temperatures generally decrease the rate of substrate epimerization, potentially leading to reduced selectivity if the substrate has insufficient time to equilibrate to the thermodynamically preferred form [10]. Conversely, elevated temperatures can promote epimerization but may also lead to competing decomposition pathways [10].

The order of reagent addition has been identified as having profound impact on both yield and selectivity outcomes [10]. Optimized protocols involve preformation of mixed anhydrides from acid halides and carboxylates, followed by slow addition to heated solutions of oxathiolane substrates [10]. This approach allows time for substrate epimerization and reformation of the desired stereoisomer as it is consumed by acylation [10].

Crystallization-based separation techniques have proven highly effective for obtaining enantiomerically pure oxathiolane derivatives [10]. Recrystallization from appropriate solvent systems, such as toluene-hexane mixtures, can achieve diastereomeric ratios exceeding 50:1 [10]. The rejected minor isomer can often be recovered from mother liquors and subjected to epimerization conditions for recycling [10].

Process optimization studies have demonstrated that selectivity for trans-configured products can be achieved through careful control of reaction conditions [9]. The use of appropriate catalysts and solvents, combined with optimized temperature profiles, enables preferential formation of desired diastereomers while minimizing formation of unwanted stereoisomers [9].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale oxathiolane production has become increasingly important as environmental considerations drive innovation in pharmaceutical manufacturing. Several strategic approaches have been developed to minimize environmental impact while maintaining efficient production capabilities [12] [13] [14].

Supply-centered synthesis represents a fundamental paradigm shift toward utilizing low-cost, high-volume raw materials as the foundation for synthetic route design [13] [14]. This approach prioritizes reagent availability and cost considerations over traditional retrosynthetic analysis, leading to more sustainable and economically viable processes [14]. Key raw materials including chloroacetic acid, sodium thiosulfate, and vinyl acetate have been identified as optimal building blocks due to their production volumes exceeding hundreds of millions of kilograms per year and costs below one dollar per kilogram [14].

Solvent minimization strategies have been successfully implemented in large-scale oxathiolane synthesis. Optimized processes require only trace amounts of solvent, such as 0.5 volumes of toluene for temperature control and water removal during esterification steps [4] [14]. This represents a significant reduction compared to traditional synthetic approaches that require multiple solvent systems for different reaction steps [14].

Continuous flow processing has emerged as a key enabler of green chemistry principles in oxathiolane production [5] [15]. These systems provide superior heat and mass transfer characteristics, enabling more efficient reactions with reduced energy consumption [5]. Additionally, continuous flow systems generate less waste due to improved process control and reduced need for intermediate purifications [5].

Catalyst system optimization has focused on developing more efficient and environmentally benign catalytic approaches. The use of readily accessible and non-toxic scandium-based catalyst systems has been demonstrated for related glycosylation reactions, providing high efficiency under mild conditions [16]. Similar principles have been applied to oxathiolane synthesis, where catalyst loadings as low as 0.5 molar equivalents can provide excellent results [12].

Process intensification strategies have been employed to maximize efficiency while minimizing environmental impact [17]. These approaches involve optimization of reaction conditions to increase overall yields while reducing energy consumption and waste generation [17]. Implementation of process analytical technology enables real-time monitoring and control, further improving process efficiency and reducing environmental impact [15].

The development of atom-economical synthetic routes represents another key aspect of green chemistry implementation [18]. These approaches maximize the incorporation of starting materials into final products while minimizing byproduct formation [18]. The sulfenyl chloride-based synthetic pathway exemplifies this principle, as it enables the construction of multiple bonds in a single operation while utilizing all components of the starting materials [4].

The thermochemical stability of 3-Benzyl-1,2-oxathiolane 2,2-dioxide exhibits characteristic patterns typical of sultone compounds under elevated temperature conditions. Thermogravimetric analysis studies on related sultone structures indicate that the compound maintains structural integrity under ambient conditions but begins to show decomposition at elevated temperatures [1].

The primary decomposition pathway occurs at approximately 290°C, which corresponds to the cleavage of the sulfonic acid functionality - a characteristic degradation temperature observed across various sulfonated polymer systems [1]. This decomposition temperature is consistent with the general thermal behavior of sultone compounds, where the sulfur-oxygen bonds represent the weakest linkages in the molecular structure [2].

Under controlled atmospheric conditions, the compound demonstrates stability when stored under dry conditions at reduced temperatures (2-8°C), as recommended by commercial suppliers [3]. The decomposition products identified include sulfur dioxide (SO₂), carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen sulfide (H₂S), typical of organic sulfur compound thermal degradation [4].

Calculated thermodynamic parameters reveal a heat of fusion (ΔfusH°) of 15.27 kJ/mol and heat of vaporization (ΔvapH°) of 44.98 kJ/mol, indicating moderate intermolecular forces within the crystalline structure [5]. The thermal stability profile suggests the compound is suitable for synthetic applications at moderate temperatures but requires careful handling at elevated temperatures.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 3-Benzyl-1,2-oxathiolane 2,2-dioxide demonstrate a clear preference for polar and moderately polar solvents, consistent with its sultone functionality and aromatic benzyl substituent. The compound exhibits limited solubility in water, classified as "slightly soluble" at 25°C [6] [7] [8], which is typical for sultone compounds bearing hydrophobic substituents.

In polar aprotic solvents, the compound shows excellent solubility. It dissolves readily in tetrahydrofuran (THF), dimethylformamide (DMF), and acetone at ambient temperatures [7] [9]. This solubility pattern is attributed to the polar nature of the sultone ring system, which can engage in dipole-dipole interactions with polar solvent molecules.

The compound demonstrates good solubility in ethanol and other polar protic solvents [7] [9], suggesting that hydrogen bonding interactions may contribute to solvation. In moderately polar solvents such as diethyl ether, the compound maintains reasonable solubility [7], while in non-polar aliphatic hydrocarbons like hexane, it is essentially insoluble [7].

Dichloromethane, a halogenated solvent of intermediate polarity, provides effective solvation for the compound [10], making it suitable for various synthetic transformations and purification procedures. The solubility profile indicates that the compound's solvation behavior is primarily governed by the polar sultone functionality rather than the aromatic benzyl group.

Advanced Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-Benzyl-1,2-oxathiolane 2,2-dioxide recorded at 400 MHz in CDCl₃ reveals characteristic signals that confirm the proposed structure [10]. The aromatic protons appear as a complex multiplet at δ 7.38-7.25 ppm, integrating for five protons and consistent with a monosubstituted benzene ring.

The oxathiolane ring protons exhibit distinct chemical shifts reflecting their specific chemical environments. The methylene protons adjacent to the oxygen atom (OCH₂) appear as multiplets at δ 4.48-4.43 ppm and δ 4.38-4.32 ppm, showing the expected downfield shift due to the electron-withdrawing effect of the oxygen atom [10].

The methine proton bearing the benzyl substituent appears as a complex multiplet at δ 3.58-3.50 ppm, while the adjacent methylene protons show signals at δ 3.44-3.39 ppm. The benzyl methylene protons appear as multiplets at δ 2.93-2.87 ppm, δ 2.54-2.47 ppm, and δ 2.41-2.35 ppm, reflecting the stereochemical complexity of the five-membered ring system [10].

The ¹³C Nuclear Magnetic Resonance spectrum at 100.6 MHz in CDCl₃ displays eight distinct carbon signals, consistent with the molecular structure [10]. The aromatic carbons appear at δ 136.4 ppm (ipso-carbon), δ 129.4 ppm, δ 129.2 ppm, and δ 127.8 ppm. The oxathiolane ring carbons show characteristic chemical shifts at δ 67.3 ppm (OCH₂), δ 56.9 ppm (CHPh), δ 34.9 ppm (CH₂Ph), and δ 29.6 ppm (CH₂).

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 3-Benzyl-1,2-oxathiolane 2,2-dioxide exhibits characteristic absorption bands that confirm the presence of key functional groups [10]. The aromatic C-H stretching vibrations appear at 2955 cm⁻¹ and 2923 cm⁻¹, while the characteristic aromatic C=C stretching modes are observed at 1494 cm⁻¹ and 1456 cm⁻¹.

The sultone functionality is clearly identified by the strong absorption bands at 1334 cm⁻¹ and 1191 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations of the sulfone group. The C-O stretching vibration appears at 1153 cm⁻¹, confirming the presence of the ether linkage in the five-membered ring.

Additional characteristic bands include aromatic C-H out-of-plane bending vibrations at 783 cm⁻¹, 723 cm⁻¹, and 703 cm⁻¹, which are consistent with monosubstituted benzene ring substitution patterns. The S-O stretching vibration appears at 620 cm⁻¹, further confirming the sultone structure.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI⁺) analysis provides definitive molecular weight confirmation and fragmentation patterns [10]. The molecular ion peak appears at m/z 213.1 ([M+H]⁺, 45% relative intensity), consistent with the molecular formula C₁₀H₁₂O₃S.

The base peak at m/z 131.1 (100% relative intensity) corresponds to the loss of the sulfone group (SO₂, 64 mass units) from the molecular ion, suggesting a characteristic fragmentation pathway involving the cleavage of the C-S bond in the sultone ring. This fragmentation pattern is typical for sultone compounds under electrospray ionization conditions.

High-resolution mass spectrometry confirms the molecular composition with a calculated mass of 213.0585 for C₁₀H₁₁O₃S⁺ and an observed mass of 213.0592, representing a mass accuracy of 3.3 ppm [10]. This high accuracy confirms the proposed molecular formula and structural assignment.

Chromatographic Purity Assessment Techniques

High-performance liquid chromatography (HPLC) analysis of 3-Benzyl-1,2-oxathiolane 2,2-dioxide has been extensively characterized using multiple chromatographic systems optimized for sultone compounds [10]. The compound exhibits a retention time of 28.8 minutes under System A conditions, utilizing a semi-preparative C18 column with acetonitrile/aqueous trifluoroacetic acid gradient elution.

The chromatographic behavior indicates good retention on reverse-phase stationary phases, consistent with the compound's moderate hydrophobicity imparted by the benzyl substituent. The peak shape and retention characteristics suggest minimal secondary interactions with the silica-based column matrix, facilitating accurate quantitative analysis.

Purity assessment protocols typically achieve detection limits suitable for trace impurity analysis, with commercial samples reporting purity levels of 95-100% by gas chromatography [11]. The compound's UV absorption characteristics at 210-280 nm enable sensitive detection methods suitable for both analytical and preparative applications.

Thin-layer chromatography (TLC) analysis using silica gel plates demonstrates an Rf value of 0.27 in pentane/diethyl ether (50:50), indicating moderate polarity consistent with the sultone functionality [10]. Alternative solvent systems utilizing ethyl acetate-based mixtures provide complementary separation conditions for purity assessment and synthetic monitoring applications.

XLogP3

1.8

Other CAS

75732-43-3

Dates

Last modified: 08-16-2023

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